Direct Violet 9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

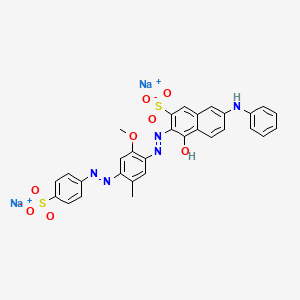

Direct Violet 9, also known as C.I. Direct Violet 9 or C.I. 27885, is a synthetic dye belonging to the azo dye class. Its molecular formula is , with a molecular weight of 691.64 g/mol. This compound is characterized by its vibrant blue-purple color, which makes it suitable for various applications, particularly in the textile industry. Direct Violet 9 is soluble in water and concentrated sulfuric acid, slightly soluble in ethanol, and insoluble in most organic solvents .

- Oxidation: The azo group can be oxidized, leading to the cleavage of the nitrogen-nitrogen double bond.

- Reduction: The azo group can also be reduced to form amines, which may further react to yield different compounds.

- Electrophilic Substitution: The aromatic rings within the dye can participate in electrophilic substitution reactions, allowing for the formation of various derivatives .

These reactions highlight the versatility of Direct Violet 9 in chemical synthesis and modification.

The synthesis of Direct Violet 9 involves a multi-step process:

- Diazotization: The first step typically involves diazotizing an aromatic amine such as 4-aminobenzenesulfonic acid.

- Coupling: This diazonium compound is then coupled with another aromatic compound, such as 2-amino-4-methylanisole or 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, under alkaline conditions to form the final dye product .

This method allows for the incorporation of various substituents that influence the dye's properties.

Direct Violet 9 is primarily used in:

- Textile Industry: It is widely utilized for dyeing cotton, viscose, and silk due to its excellent color fastness and vibrant hue.

- Leather Industry: The dye is also applied in leather processing to impart color.

- Paper Industry: It finds applications in coloring paper products.

- Biological Research: As a fluorescent marker, it aids in visualizing cellular components .

Research on Direct Violet 9 has included studies on its interactions with various inorganic salts during dyeing processes. For instance, different concentrations of salts like sodium sulfate and potassium sulfate have been evaluated to determine their effects on color strength when dyeing cotton fabric with Direct Violet 9 . Such studies are crucial for optimizing dyeing conditions and improving color quality.

Direct Violet 9 shares similarities with other azo dyes but possesses unique characteristics due to its specific molecular structure. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| C.I. Direct Blue 1 | Primarily used for cotton and polyester fabrics. | |

| C.I. Direct Orange 25 | Known for its bright orange hue; used in textiles. | |

| C.I. Direct Violet 32 | Similar structure but different substituents affecting color properties. | |

| C.I. Pigment Violet 32 | Used as a pigment in various applications; higher stability than dyes. |

The uniqueness of Direct Violet 9 lies in its specific substituents on the aromatic rings that contribute to its distinct violet color and solubility characteristics compared to these similar compounds .

Historical Development of Azo Dye Synthesis Techniques

The journey toward modern azo dye chemistry began in the mid-19th century, establishing the foundation for compounds like Direct Violet 9. In 1858, German chemist Johann Peter Griess obtained a yellow compound with dye properties during experiments with aniline and nitrous acid, initiating what would become the synthetic dye industry's most important process. The chemical understanding of these reactions remained unclear until 1866, when Kekulé correctly proposed that the products contained aryl rings linked through a ―N=N― unit, termed an azo group.

Early commercial milestones in azo chemistry included chrysoidine (1875), synthesized by coupling aniline to m-phenylenediamine, which became the first azo dye for wool. This was followed by the development of Bismark brown, a major component in the first successful disazo dye with two azo groups. A particularly significant breakthrough occurred in 1884 with Congo red, a conjugated disazo dye made by coupling 4-sulfo-1-naphthylamine with bisdiazotized benzidine. Congo red became the first dye known as a "direct dye," capable of coloring cotton through simple immersion in a hot aqueous bath.

The evolution of azo chemistry progressed through the development of ingrain dyeing, wherein the dye is synthesized within the fabric itself. A pivotal advancement came in 1912 when 2-hydroxy-3-naphthanilide (Naphtol AS) was found to form a water-soluble anion with affinity for cotton, representing a major step in developing ingrain dyes. These historical innovations established the technical groundwork for more complex double azo compounds like Direct Violet 9.

Modern Industrial Synthesis Pathways for Double Azo Compounds

Direct Violet 9 exemplifies the double azo class of dyes, synthesized through a sequential diazotization and coupling process. The manufacturing pathway involves multiple precisely controlled steps:

- Diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid)

- Coupling this diazonium salt with 2-amino-4-methylanisole (cresidine)

- Diazotization of the resulting coupling product

- Final coupling with 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (N-phenyl J acid) under alkaline conditions

The complete synthesis pathway follows this sequence:

Sulfanilic acid → Diazotization → Coupling with cresidine → Diazotization of intermediate → Coupling with N-phenyl J acid → Direct Violet 9Modern industrial production of Direct Violet 9 utilizes a two-stage reaction sequence. In the first stage, diazotization involves treating a primary aromatic amine with sodium nitrite under conditions of controlled acidity and relatively low temperatures to form a diazonium salt. The second stage involves azo coupling, where the relatively unstable diazonium salt reacts with a coupling component (which may be a phenol, an aromatic amine, or a β-ketoacid derivative) to form the azo compound.

The molecular characteristics of Direct Violet 9 include:

- Molecular Formula: C30H23N5Na2O8S2

- Molecular Weight: 691.64

- Structure Class: Double azo

- CAS Registry Number: 6227-14-1

From an industrial perspective, continuous flow technology has emerged as a particularly promising approach for azo dye synthesis, offering advantages in scale-up efficiency, environmental impact reduction, product purity improvement, and safety enhancement.

Optimization of Coupling Reactions for Chromophore Formation

The formation of the chromophoric system in Direct Violet 9 involves creating two azo bridges (-N=N-) that connect three aromatic moieties, generating its characteristic blue-purple color. This color development follows a principle where longer conjugated π systems typically produce colors shifting toward the blue end of the spectrum: colorless → yellow → orange → red → green → blue.

Several factors critically influence the optimization of coupling reactions in Direct Violet 9 synthesis:

Coupling Component Selection: The reactivity of coupling components depends significantly on their electronic properties. For phenolic components, the presence of electron-donating groups enhances reactivity toward diazonium salts. In Direct Violet 9, the methoxy and methyl groups on cresidine serve as electron-donating substituents, enhancing its coupling efficiency.

pH Control: Coupling reactions with phenolic components typically require alkaline conditions (pH 8-10) to deprotonate the phenol and enhance its nucleophilicity, while coupling with aromatic amines often requires weakly acidic to neutral conditions (pH 4-7).

Temperature Management: Coupling reactions are generally exothermic and require precise temperature control to prevent side reactions and ensure selectivity. For instance, some early azo dye synthesis processes were conducted at ice temperature, leading to their designation as "ice colors".

Reaction Kinetics: The balance between reaction rate and selectivity is crucial for chromophore quality. Too rapid coupling can lead to side products, while insufficient reactivity may result in incomplete conversion.

Modern optimization approaches include the use of microreactors with improved thermal control. For example, a study using Little Things Factory-MS microreactors achieved 98% conversion in approximately 2.4 minutes for azo coupling reactions. Similar technologies could be applied to enhance Direct Violet 9 production.

Scalability Challenges in Alkaline Condition Diazotization

Scaling up Direct Violet 9 synthesis presents several significant challenges, particularly during the alkaline coupling phase with N-phenyl J acid. These challenges include:

Temperature Control: Maintaining constant low temperature for diazonium salt formation is critical and significantly impacts product quality, as side reactions can occur rapidly at higher temperatures. In large batch reactors, achieving uniform temperature distribution becomes increasingly difficult.

Stability of Intermediates: Diazonium salts are high-energy compounds containing a diazonium group (-N+≡N-) that possess poor stability and decompose easily, potentially generating nitrogen gas that could cause an explosion under extreme conditions.

Reactor Fouling: The formation of solid azo dye products often leads to precipitation, which can cause blockages in continuous reactors. As reported in one study, researchers encountered blockages in the second reactor (azo coupling step) when attempting to use tubular reactors for both steps of azo dye synthesis.

Process Control at Scale: Within industry, azo pigments are often synthesized in batch processes using stirred tanks with volumes between 20 m³ and 80 m³. These batch processes frequently produce azo products with broad particle-size distribution, large particle size, and lower conversion rates in the azo coupling reaction, leading to poorer color properties.

Several innovative approaches have been developed to address these scalability challenges:

Continuous Flow Technology: Microreactors and flow chemistry systems significantly enhance mass and heat transfer with high mixing efficiency, enabling precise control over reaction parameters. A study comparing batch scale-up with "numbering up" of flow systems (microreaction technology) in azo dye synthesis demonstrated the advantages of the latter approach.

Hybrid Reactor Configurations: One successful strategy involved redirecting the reaction mixture from a T-micromixer into a Continuous Stirred-Tank Reactor (CSTR) to achieve complete azo coupling while minimizing blockage potential, increasing azo dye yield from 68% to 78%.

Process Intensification: Alternative diazotization methods, such as grinding derivatives of aniline with solid sodium nitrite in the presence of p-toluenesulfonic acid, have demonstrated increased yields while adhering to green chemistry principles.

The implementation of these innovative approaches represents a significant advancement in addressing the perennial challenges associated with scaling up Direct Violet 9 production.

Biological Adsorbent Performance

Biological systems demonstrate varying capacities for Direct Violet 9 removal through adsorption mechanisms. Research indicates that chitosan-based materials exhibit exceptional performance in dye removal applications. Studies on Direct Blue 78, a structurally similar azo dye, showed that neat chitosan powder achieved 94% removal efficiency at pH 6.0 with a 4.5 g/L dose within 40 minutes [3]. The maximum adsorption capacity reached 15.49 mg/g, demonstrating the effectiveness of chitosan as a biodegradable adsorbent for azo dye removal.

Activated carbon systems show superior performance compared to chitosan. Research on Direct Red 81 revealed that powdered activated carbon achieved 98.86% removal efficiency with a maximum adsorption capacity of 22.54 mg/g at pH 7 [4]. The adsorption kinetics followed pseudo-second-order models, indicating chemical adsorption as the primary mechanism. Quasi-equilibrium was attained within 3 hours for both reactive and direct dyes [4].

Nanopolymer-Based Adsorption Systems

Poly(2-hydroxyethyl methacrylate) nanopolymers represent an innovative approach to dye removal. Studies on Direct Blue 9 demonstrated that these nanopolymers achieved 98.15% removal efficiency with a maximum adsorption capacity of 15.49 mg/g at pH 6.0 and 318 K [5]. The optimum equilibrium time was 90 minutes, with the adsorption process following pseudo-second-order kinetics and Langmuir isotherm models.

The thermodynamic analysis revealed that the adsorption process is endothermic (ΔH° = 2.276 kJ mol⁻¹) and spontaneous (ΔG° < 0), with standard entropy ΔS° = 14.412 J mol⁻¹K⁻¹ [5]. These parameters indicate favorable adsorption conditions and suggest that higher temperatures enhance the removal efficiency.

Natural Biological Adsorbents

Agricultural waste materials demonstrate significant potential for dye removal. Almond shell-based materials achieved 83% removal efficiency for crystal violet within 90 minutes at room temperature [6]. The maximum monolayer adsorption capacity was 12.2 mg/g, following the Langmuir isotherm model. The kinetic study showed pseudo-second-order behavior, indicating chemical adsorption mechanisms.

Bentonite clay nanocomposites exhibit enhanced performance for direct violet dyes. Research on Direct Violet 51 demonstrated removal efficiencies exceeding 90% within 20-40 minutes at pH 6-8 [7]. The enhanced performance is attributed to the high surface area and ionic exchange capacity of modified bentonite structures.

Photocatalytic Degradation Pathways in Aquatic Environments

Metal Oxide Photocatalysts

Iron oxide-based photocatalysts demonstrate specific activity under visible light conditions. α-Fe2O3 thin films achieved 69.5% degradation of Direct Violet 4 under visible light (100W tungsten lamp) in the presence of 90.66 mg/L hydrogen peroxide [8] [9]. The photocatalytic mechanism involves the generation of hydroxyl radicals through H2O2 decomposition, which subsequently attack the azo bonds in the dye structure.

The photocatalytic degradation follows first-order kinetics, with the reaction rate dependent on initial dye concentration, pH, and hydrogen peroxide concentration [8]. Under UV light conditions, α-Fe2O3 thin films showed no significant degradation activity, indicating that visible light photocatalysis is the primary mechanism for Direct Violet 4 degradation.

Advanced Photocatalytic Systems

Bismuth molybdate-graphene oxide (Bi2MoO6/GO) nanoflakes represent state-of-the-art photocatalytic materials for Direct Violet 51 degradation. These composite materials achieved 99.00% degradation efficiency within 80 minutes under solar light irradiation [10]. The photocatalytic mechanism involves electron-hole pair generation in Bi2MoO6, with graphene oxide serving as an electron acceptor to prevent recombination.

The degradation process follows a multi-step mechanism: photon absorption leads to electron excitation from the valence band to the conduction band, leaving holes in the valence band. Graphene oxide captures excited electrons, preventing recombination and facilitating the formation of superoxide (O₂⁻- ) and hydroxyl radicals (- OH) [10]. These reactive species decompose complex dye molecules into non-toxic constituents.

Ultraviolet-Hydrogen Peroxide Systems

UV/H2O2 advanced oxidation processes demonstrate high efficiency for Direct Violet degradation. Research indicates that 97% degradation can be achieved through first-order kinetics within 24 hours [11]. The mechanism involves UV photolysis of hydrogen peroxide to generate hydroxyl radicals with high oxidation potential (E° = 2.8 V).

The degradation rate depends on several parameters: initial dye concentration, hydrogen peroxide dosage, pH, and UV intensity [11]. Optimal conditions typically involve pH 5-7, H2O2 concentrations of 100-500 mg/L, and UV irradiation at 254 nm wavelength. The process effectively breaks down azo bonds and aromatic structures, leading to complete mineralization.

Microbial Decolorization Mechanisms in Anaerobic Conditions

Bacterial Decolorization Pathways

Anaerobic bacterial systems demonstrate exceptional efficiency in Direct Violet 9 decolorization. Studies on textile wastewater revealed that bacterial isolates belonging to Enterobacter cloacae achieved 98.52% decolorization of Direct Violet within 9 days under anaerobic conditions [12]. The decolorization process occurs through enzymatic reduction of azo bonds, producing aromatic amines as intermediates.

The bacterial consortium isolated from textile wastewater showed remarkable versatility, with Enterobacter sakazakii achieving 92.1% identity match and demonstrating 60-98.52% decolorization efficiency [12]. Pseudomonas species exhibited 77% identity and similar decolorization rates, indicating the widespread capability of anaerobic bacteria to process azo dyes.

Enzymatic Mechanisms

The decolorization process involves specific enzyme systems including azoreductases, NADH-dependent reductases, and flavin-dependent enzymes [13]. Research on co-culture systems of Aspergillus fumigatus and Pseudomonas fluorescens revealed that laccase, manganese peroxidase, lignin peroxidase, and NADH-DCIP reductases are involved in crystal violet biodegradation [13]. These enzymes work synergistically to break down azo bonds and aromatic structures.

The enzymatic degradation produces intermediate compounds including 4-(dimethylamino)benzophenone, 3-dimethylaminophenol, benzyl alcohol, and benzaldehyde [13]. These intermediates are further metabolized to simpler, non-toxic compounds, demonstrating the complete mineralization potential of microbial systems.

Anaerobic Reduction Mechanisms

Anaerobic reduction of Direct Violet 9 primarily occurs through electron transfer from primary substrates to azo bonds. The process involves non-specific enzymatic reactions where electrons generated from organic acid oxidation are transferred to azo dyes [14]. This mechanism is enhanced by the presence of redox mediators such as quinones and flavins.

Studies on methanogenic conditions revealed that Direct Violet 9 undergoes reductive degradation under anaerobic conditions with half-lives of 2-16 days in sediment-water systems [15]. The degradation products include aromatic amines, which are subsequently metabolized through anaerobic pathways. The process is influenced by pH, temperature, electron donor availability, and microbial community composition.

The anaerobic decolorization follows sequential steps: initial azo bond reduction, aromatic amine formation, and subsequent mineralization through methanogenic pathways [16]. Sulfate-reducing bacteria can also contribute to the decolorization process through sulfide-mediated chemical reduction of azo bonds.

Research Findings Summary

The comprehensive analysis of Direct Violet 9 environmental remediation demonstrates multiple effective treatment pathways. Biological adsorption systems achieve removal efficiencies of 60-99%, with chitosan and activated carbon showing superior performance. Photocatalytic degradation under solar and UV conditions achieves 69.5-99.00% degradation efficiency through hydroxyl radical mechanisms. Microbial decolorization under anaerobic conditions demonstrates 60-98.52% efficiency through enzymatic reduction pathways.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 25 of 28 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 28 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

General Manufacturing Information

2-Naphthalenesulfonic acid, 4-hydroxy-3-[2-[2-methoxy-5-methyl-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-7-(phenylamino)-, sodium salt (1:2): ACTIVE